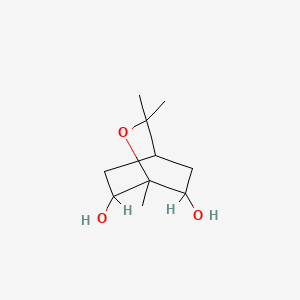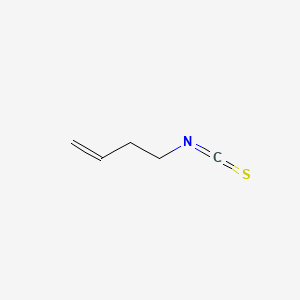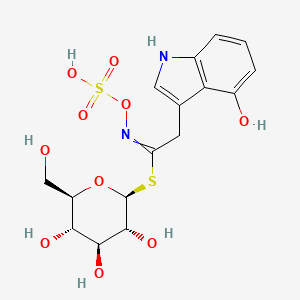
Epomediol
描述
依泊米醇,也称为其商品名 Clesidren,是一种具有显著利胆作用的合成萜类化合物。 它主要用于妊娠期肝内胆汁淤积症引起的瘙痒的症状治疗 . 该化合物的分子式为 C10H18O3,摩尔质量为 186.25 g/mol .
准备方法
合成路线和反应条件: 依泊米醇是通过一系列涉及形成双环结构的化学反应合成的。合成路线通常包括前体分子的环化,然后是羟基化以引入二醇官能团。反应条件通常需要使用催化剂以及特定的温度和压力设置以获得所需产物。
工业生产方法: 依泊米醇的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该工艺包括使用先进的化学反应器和纯化技术,如蒸馏和结晶,以分离最终产物。
化学反应分析
反应类型: 依泊米醇会发生各种化学反应,包括:
氧化: 依泊米醇可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将依泊米醇转化为相应的醇。
取代: 依泊米醇可以发生取代反应,其中一个或多个氢原子被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用如氢化铝锂和硼氢化钠等还原剂。
取代: 条件根据引入的取代基而有所不同,但通常涉及使用催化剂和特定的溶剂。
主要形成的产物:
氧化: 形成酮和羧酸。
还原: 形成醇。
取代: 形成具有各种官能团的取代的依泊米醇衍生物。
科学研究应用
依泊米醇在各个研究和工业领域具有巨大潜力:
化学: 用作合成其他复杂分子的前体。
生物学: 研究其对细胞过程和代谢途径的影响。
医学: 研究其在治疗肝脏相关疾病以及其抗炎特性的治疗潜力。
作用机制
依泊米醇主要通过其利胆活性发挥作用,这涉及增加胆汁流量和胆汁酸分泌。 该机制与胆汁酸合成增强和依泊米醇葡萄糖醛酸酯的胆汁分泌有关 . 它还会影响胆固醇 7α-羟化酶等酶的表达,胆固醇 7α-羟化酶在胆汁酸代谢中起着至关重要的作用 .
类似化合物:
熊去氧胆酸: 另一种具有利胆作用的化合物,用于治疗肝病。
鹅去氧胆酸: 功能类似,但其化学结构和具体应用不同。
依泊米醇的独特性: 依泊米醇因其独特的双环结构和二醇官能团的存在而独一无二,这些结构有助于其独特的利胆活性。 与其他类似化合物不同,依泊米醇已被证明可以有效逆转炔雌醇诱导的胆汁淤积,并增强胆汁酸合成 .
相似化合物的比较
Ursodeoxycholic Acid: Another compound with choleretic effects used in the treatment of liver diseases.
Chenodeoxycholic Acid: Similar in function but differs in its chemical structure and specific applications.
Uniqueness of Epomediol: this compound is unique due to its specific bicyclic structure and the presence of diol functional groups, which contribute to its distinct choleretic activity. Unlike other similar compounds, this compound has been shown to effectively reverse ethinyloestradiol-induced cholestasis and enhance bile acid synthesis .
属性
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNQSLSBBZFGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971470 | |
| Record name | Epomediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56084-15-2, 38223-98-2 | |
| Record name | Epomediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epomediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epomediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does epomediol exert its choleretic effect?
A1: While the exact mechanism remains to be fully elucidated, research suggests this compound may improve liver cell membrane fluidity, enhancing bile acid transport and secretion. [, ] Additionally, studies indicate this compound stimulates both bile acid-dependent and independent bile flow. []
Q2: What is the impact of this compound on glutathione homeostasis in cholestasis?
A2: Studies show that this compound can normalize the reduced and oxidized glutathione levels in the liver of rats with ethinylestradiol-induced cholestasis. Moreover, it increases biliary and liver cysteine concentrations and enhances renal glutathione levels. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H16O3, and its molecular weight is 184.23 g/mol.
Q4: Is there any available spectroscopic data on this compound?
A4: While specific spectroscopic data is not provided in the provided abstracts, analytical methods like gas chromatography have been used to characterize and quantify this compound in biological samples. [, ]
Q5: How is this compound metabolized in the body?
A5: this compound undergoes biotransformation primarily in the liver, forming metabolites such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and a glucuronide conjugate. [, ]
Q6: What are the primary routes of this compound excretion?
A6: this compound and its metabolites are excreted mainly through urine and bile. [] There is a possibility of enterohepatic circulation, although the presence of the drug and its metabolites in feces is minimal. []
Q7: What conditions has this compound been investigated for?
A7: this compound has been studied for its therapeutic potential in various liver diseases, including:
- Intrahepatic cholestasis of pregnancy (ICP) [, , ]
- Ethinylestradiol-induced cholestasis [, , ]
- Chronic hepatopathies [, ]
- Fatty liver disease []
- Ethanol-induced liver injury []
Q8: Is this compound effective in treating pruritus associated with cholestasis?
A8: Clinical studies indicate that this compound can significantly alleviate pruritus in patients with ICP, even in cases where biochemical markers show minimal improvement. [, ]
Q9: Does this compound improve liver function in patients with chronic hepatopathies?
A9: While some studies report improvements in liver function tests and symptoms in patients with chronic hepatopathies, the overall efficacy of this compound in these conditions appears limited, particularly in cases with severe liver damage. [, ]
Q10: What formulations of this compound are available?
A10: this compound has been administered orally and intravenously in clinical studies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)


![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)


![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)

![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)

